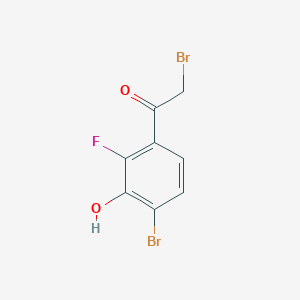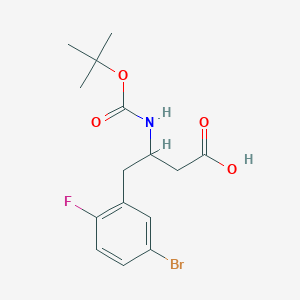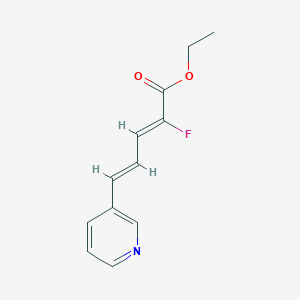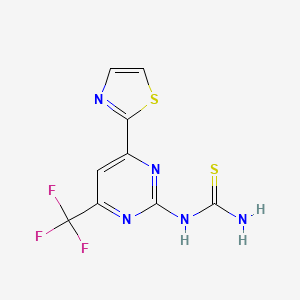
APDye 430 Picolyl Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 430 Picolyl Azide: is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site. This compound is spectrally similar to Alexa Fluor® 430 and is used extensively in various scientific applications due to its high sensitivity and reduced cell toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: APDye 430 Picolyl Azide is synthesized through a series of chemical reactions that involve the incorporation of a copper-chelating motif into the azide probe. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to enhance the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically produced in facilities equipped with advanced analytical and bioanalytical services to maintain the quality and efficacy of the product .
Analyse Des Réactions Chimiques
Types of Reactions: APDye 430 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a click chemistry reaction that forms a stable triazole ring .
Common Reagents and Conditions:
Reagents: Copper (I) catalysts, alkyne-tagged biomolecules.
Major Products: The major product formed from the CuAAC reaction involving this compound is a triazole-linked fluorescent conjugate. This product is highly stable and exhibits enhanced fluorescence properties .
Applications De Recherche Scientifique
APDye 430 Picolyl Azide is widely used in various scientific research applications, including:
Chemistry: Used in click chemistry for the detection of low abundance alkyne-tagged biomolecules.
Biology: Employed in live-cell imaging and labeling due to its high sensitivity and reduced cell toxicity.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent dyes and probes for various industrial applications.
Mécanisme D'action
The mechanism of action of APDye 430 Picolyl Azide involves the incorporation of a copper-chelating motif that raises the effective concentration of copper (I) at the reaction site. This enhances the efficiency of the CuAAC reaction, resulting in faster and more biocompatible labeling. The copper-chelating motif also reduces cell toxicity, making it suitable for live-cell imaging .
Comparaison Avec Des Composés Similaires
Alexa Fluor® 430: Structurally identical to APDye 430 Picolyl Azide and exhibits similar absorption/emission spectra.
CF®430 Dye: Another structurally similar dye with comparable fluorescence properties.
Uniqueness: this compound is unique due to its copper-chelating motif, which significantly enhances the efficiency of the CuAAC reaction and reduces cell toxicity. This makes it superior to conventional azides for the detection of low abundance alkyne-tagged biomolecules .
Propriétés
Formule moléculaire |
C31H34F3N7O7S |
|---|---|
Poids moléculaire |
705.7 g/mol |
Nom IUPAC |
[9-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C31H34F3N7O7S/c1-30(2)15-19(18-49(45,46)47)22-12-23-24(31(32,33)34)13-29(44)48-26(23)14-25(22)41(30)11-5-3-4-6-27(42)36-10-9-28(43)39-21-8-7-20(37-16-21)17-38-40-35/h7-8,12-16H,3-6,9-11,17-18H2,1-2H3,(H,36,42)(H,39,43)(H,45,46,47) |
Clé InChI |
VRMGINSYBXEZSP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)


![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)


![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)


